Cas no 112811-59-3 (Gatifloxacin)

Gatifloxacin 化学的及び物理的性質
名前と識別子
-
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
- GATIFLOXACIN
- 1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-8-METHOXY-7-(3-METHYLPIPERAZIN-1-YL)-4-OXO-3-QUINOLINECARBOXYLIC ACID
- 1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDROXY-8-METHOXY-7-(3-METHYL-1-PIPERAZINYL)-4-OXO-3-QUINOLINECARBOXYLIC ACID
- 1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-(3-METHYL-PIPERAZIN-1-YL)-4-OXO-1,4-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID
- AKOS NCG1-0010
- TEQUIN
- Gatifloxacin(AM-1155)
- Gatifloxacin n-Hydrate
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid)
- 2H2O
- AM 1155
- AM-1155
- BMS 206584-01
- PD 135432
- PD-135432
- Zymar
- CG5501
- Gatiquin
- BMS-206584
- GASTRODINUM
- Gatifloxacin API
- Gatifloxacin 1.5H20
- Gatiflo
- Gatifloxacine
- Gatispan
- Zymaxid
- Gatilox
- Gaity
- CG 5501
- Gatifloxacin [USAN:INN]
- gatifloxacin anhydrous
- gatifloxacinum
- gatifloxacino
- 1-Cyclopropyl-1,4-dihydro-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
- 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo
- Gatifloxacin hydrate
- 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-o
- Gatifloxacin 100 microg/mL in Acetonitrile
- Spectrum3_000999
- C19H22FN3O4.1.5H2O
- CS-1841
- NS00004983
- CAS-112811-59-3
- BRD-A74980173-001-06-9
- MLS006011836
- HMS2093G06
- BMS-20658401
- SPECTRUM1504272
- NSC 758701
- Gatifloxacin Sesquihydrate,(S)
- Spectrum2_000487
- HMS3259P06
- HMS3372J10
- HMS3372J12
- 1-cyclopropyl-6-fluoro-8-methoxy-7-
- DB01044
- Gatifloxacin, Antibiotic for Culture Media Use Only
- 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- DTXSID5045704
- FT-0631189
- HMS3715N03
- Kinome_3137
- Pharmakon1600-01504272
- Zymer (TN)
- Spectrum4_001127
- CHEMBL31
- AB00171654_17
- Gatifloxacin (sesquihydrate)
- 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic a
- 1-cyclopropyl-6-fluoro- 8-methoxy-7-(3-methylpiperazin-1-yl)- 4-oxo-quinoline-3-carboxylic acid
- AM-1155 (*Sesquihydrate*)
- MLS000759493
- CCG-39529
- Tox21_110984_1
- HMS2090K10
- D08011
- KBioGR_001613
- 81485Y3A9A
- HMS1922J15
- BCP13408
- 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid
- GATIFLOXACIN [WHO-DD]
- UNII-81485Y3A9A
- SR-01000610458-2
- BMS-206584-01
- SY070194
- KBio3_001917
- Spectrum_001909
- C07661
- KBio2_002442
- SCHEMBL22591
- NCGC00068236-05
- HY-10581
- BDBM50117914
- Z1824566854
- Bonoq
- Spectrum5_001468
- SR-01000610458-3
- SMR000043336
- s1340
- AB00171654-13
- NCGC00178525-01
- 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
- CG-5501
- NC00702
- AMY17781
- BRD-A74980173-001-02-8
- HB3263
- NSC758701
- FT-0626635
- AKOS004119932
- GATIFLOXACIN [MI]
- NCGC00068236-06
- AC-1944
- 1-Cyclopropyl-6-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-3-quinolinecarboxylic acid
- 112811-59-3
- 160738-57-8
- RKL10068
- (+-)-1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
- Gatifloxacin,(S)
- Gatifloxacin (TN)
- 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- NCGC00068236-08
- GTPL10816
- 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- XUBOMFCQGDBHNK-UHFFFAOYSA-N
- CHEBI:5280
- KBioSS_002448
- AKOS016340697
- 3-Quinolinecarboxylic acid,1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-
- EN300-19768783
- BSPBio_002697
- (3-methylpiperazin-1-yl)-4-oxo-1,4-
- CPD000043336
- NCGC00068236-02
- NCGC00095126-02
- NCGC00095126-01
- NSC-758701
- (+/-)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
- GTFX
- Tymer
- Q2365016
- SPBio_000353
- Gatifloxcin
- NCGC00068236-03
- Gatifloxacin & Gamma Interferon
- MFCD00895399
- GATIFLOXACIN [INN]
- 1-cyclopropyl-7-(3-methyl-1-piperazinyl)-6-fluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- G-2380
- AB00171654-14
- SBI-0206764.P001
- Tox21_110984
- 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylicacid
- KBio2_005010
- Zymer
- HMS2233D20
- NCGC00068236-04
- MLS000040259
- DTXCID3025704
- G0325
- SR-01000610458
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-
- FT-0668952
- Gatifloxacin (INN)
- gatifloxin
- 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- AB00171654_16
- Tequin in dextrose 5% in plastic container
- A802657
- KS-1066
- KBio2_007578
- NCGC00068236-07
- PD135432
- Gatiflo (TN)
- S01AE06
- ALBB-028535
- 1-Cyclopropyl-6-fluoro-8-methoxy-7-((3RS)-3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid sesquihydrate
- J01MA16
- STK801620
- DB-019145
- Tequin (TN)
- Gatifloxacin hydrate (JP17)
- BBL010485
- BRD-A74980173-001-11-9
- Zymaxid (TN)
- GATIFLOXACIN [USP-RS]
- (+/-)-1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-8-METHOXY-7-(3-METHYL-1-PIPERAZINYL)-4-OXO-3-QUINOLINECARBOXYLIC ACID, SESQUIHYDRATE
- GATIFLOXACIN [VANDF]
- GATIFLOXACIN [ORANGE BOOK]
- Zymar (TN)
- BRD-A74980173-213-01-1
- GATIFLOXACIN (USP-RS)
- 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(3RS)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid sesquihydrate
- AM1155
- GATIFLOXACIN HYDRATE [JAN]
- Gatifloxacin
-
- MDL: MFCD09838901
- インチ: 1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)
- InChIKey: XUBOMFCQGDBHNK-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C2C(C(C(=O)O[H])=C([H])N(C2=C(C=1N1C([H])([H])C([H])([H])N([H])C([H])(C([H])([H])[H])C1([H])[H])OC([H])([H])[H])C1([H])C([H])([H])C1([H])[H])=O
計算された属性
- せいみつぶんしりょう: 375.15900
- どういたいしつりょう: 375.159
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 653
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -0.7
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: 162°C
- ふってん: 607.8±55.0°C at 760 mmHg
- フラッシュポイント: 321.4±31.5 °C
- 屈折率: 1.616
- PSA: 83.80000
- LogP: 2.37420
- じょうきあつ: 0.0±1.8 mmHg at 25°C
- ようかいせい: 水に溶ける
Gatifloxacin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: S26; S36/37/39; S37/39
- RTECS番号:BT1750000
-
危険物標識:
- ちょぞうじょうけん:4°C, stored under nitrogen
- リスク用語:R20/21/22; R36/37/38
Gatifloxacin 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Gatifloxacin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19768783-100.0g |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
112811-59-3 | 95.0% | 100.0g |
$243.0 | 2025-02-19 | |
Enamine | EN300-19768783-25.0g |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
112811-59-3 | 95.0% | 25.0g |
$93.0 | 2025-02-19 | |
eNovation Chemicals LLC | D634858-25g |
Gatifloxacin |
112811-59-3 | 98% | 25g |
$310 | 2024-07-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12994-5mg |
Gatifloxacin |
112811-59-3 | 98% | 5mg |
¥466.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1293-1 g |
Gatifloxacin |
112811-59-3 | 99.96% | 1g |
¥485.00 | 2022-02-28 | |
OTAVAchemicals | 3462665-250MG |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
112811-59-3 | 95% | 250MG |
$125 | 2023-07-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G46700-5g |
Gatifloxacin |
112811-59-3 | 98% | 5g |
¥107.0 | 2023-09-07 | |
Enamine | EN300-19768783-0.05g |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
112811-59-3 | 95.0% | 0.05g |
$19.0 | 2025-02-19 | |
Enamine | EN300-19768783-1.0g |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
112811-59-3 | 95.0% | 1.0g |
$19.0 | 2025-02-19 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | JG7315-5g |
Gatifloxacin |
112811-59-3 | ≥98.5% | 5g |
¥180元 | 2023-09-15 |
Gatifloxacin サプライヤー
Gatifloxacin 関連文献
-
Sybil Obuobi,Venkatesh Mayandi,Nurul Azlyn Mohd Nor,Benedict Jiasheng Lee,Rajamani Lakshminarayanan,Pui Lai Rachel Ee Nanoscale 2020 12 17411
-
Thu D. M. Pham,Zyta M. Ziora,Mark A. T. Blaskovich Med. Chem. Commun. 2019 10 1719
-
Xin Guo,Zhiqiang Wang,Lihua Zuo,Zhixu Zhou,Xingjie Guo,Tiemin Sun Analyst 2014 139 6511
-
Rúbia Adrieli Sversut,Marcos Serrou do Amaral,Adriano César de Moraes Baroni,Patrik Oening Rodrigues,Aline Marques Rosa,Mirella Carla Galana Gerlin,Anil Kumar Singh,Nájla Mohamad Kassab Anal. Methods 2014 6 2125
-
Lanteng Wang,Wei Xie,Wenyang Jiao,Chijian Zhang,Xiangmei Li,Zhenlin Xu,Xin-an Huang,Hongtao Lei,Xing Shen RSC Adv. 2021 11 39534
-
Xiao-Lin Wang,Hong-Fei Yao,Xiu-Yuan Li,Xu Wang,Yan-Ping Huang,Zhao-Sheng Liu RSC Adv. 2016 6 94038
-
Yunfeng Shi,Hongling Lv,Xuefei Lu,Yuexin Huang,Yi Zhang,Wei Xue J. Mater. Chem. 2012 22 3889
-
Xiao-Lin Wang,Hong-Fei Yao,Xiu-Yuan Li,Xu Wang,Yan-Ping Huang,Zhao-Sheng Liu RSC Adv. 2016 6 94038
-
Aleksandar Bijelic,Manuel Aureliano,Annette Rompel Chem. Commun. 2018 54 1153
-
Haridas B. Rode,Dhanaji M. Lade,René Grée,Prathama S. Mainkar,Srivari Chandrasekhar Org. Biomol. Chem. 2019 17 5428
Gatifloxacinに関する追加情報
Gatifloxacin: A Comprehensive Overview
Gatifloxacin, also known by its CAS number 112811-59-3, is a fourth-generation fluoroquinolone antibiotic that has garnered significant attention in the medical and pharmaceutical communities. This compound is renowned for its broad-spectrum activity against various bacterial pathogens, making it a valuable tool in the treatment of infections caused by both Gram-positive and Gram-negative bacteria. The development of Gatifloxacin represents a significant advancement in antimicrobial therapy, particularly in addressing the growing challenge of antibiotic resistance.
The chemical structure of Gatifloxacin (CAS No. 112811-59-3) is characterized by a unique fluorinated bicyclic system, which contributes to its potent bactericidal activity. This structure allows the drug to effectively inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. Recent studies have highlighted the drug's ability to target resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing organisms, which are often challenging to treat with conventional antibiotics.
One of the most notable features of Gatifloxacin is its pharmacokinetic profile. The drug exhibits excellent bioavailability when administered orally, allowing for convenient dosing regimens. Additionally, its ability to penetrate various tissues and fluids, including lung tissue and prostate gland secretions, makes it particularly effective in treating infections in these areas. Clinical trials have demonstrated that Gatifloxacin achieves high concentrations in infected tissues, enhancing its efficacy against pathogens while minimizing systemic side effects.
Recent research has focused on optimizing the use of Gatifloxacin in combination therapies to combat multidrug-resistant infections. For instance, studies have explored the synergistic effects of combining Gatifloxacin with beta-lactam antibiotics or other quinolones to enhance bacterial eradication and reduce the likelihood of resistance development. These findings underscore the importance of rational drug use and combination therapy in the era of antimicrobial resistance.
Another area of interest is the safety profile of Gatifloxacin. While generally well-tolerated, the drug has been associated with rare but serious adverse effects, including tendinopathy and phototoxicity. Regulatory agencies have emphasized the need for cautious prescribing, particularly in high-risk populations such as elderly patients or those with pre-existing conditions. Ongoing studies aim to further elucidate the risk factors and mechanisms underlying these adverse events to improve patient safety.
The global market for fluoroquinolones continues to grow, driven by the increasing prevalence of antibiotic-resistant infections and the demand for effective therapeutic options. As a key player in this market, Gatifloxacin (CAS No. 112811-59-3) has established itself as a preferred choice for clinicians worldwide. Its versatility in treating a wide range of infections, from urinary tract infections to respiratory tract infections, contributes to its widespread use.
In conclusion, Gatifloxacin represents a significant advancement in antimicrobial therapy, offering potent activity against a broad spectrum of bacterial pathogens while maintaining favorable pharmacokinetic properties. As research continues to uncover new insights into its efficacy and safety, Gatifloxacin remains a cornerstone in the fight against antibiotic resistance. Its role as a fourth-generation fluoroquinolone underscores its importance in modern medicine and highlights the need for continued innovation in antibiotic development.
112811-59-3 (Gatifloxacin) 関連製品
- 160738-57-8(Gatifloxacin)
- 151213-15-9(8-Desmethoxy-8-fluoro Moxifloxacin)
- 82419-36-1(Ofloxacin)
- 70458-96-7(Norfloxacin)
- 93106-60-6(Enrofloxacin)
- 74011-58-8(1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid)
- 186826-86-8(Moxifloxacin hydrochloride)
- 151096-09-2(Moxifloxacin)
- 100986-85-4(Levofloxacin)
- 97867-33-9(Ciprofloxacin lactate)

